molecular formula C23H16N2O3 B2652247 16-[(4-hydroxyphenyl)amino]-14-methyl-14-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione CAS No. 670259-02-6

16-[(4-hydroxyphenyl)amino]-14-methyl-14-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione

Cat. No.: B2652247
CAS No.: 670259-02-6
M. Wt: 368.392
InChI Key: IBXWGRMKCNKBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-[(4-hydroxyphenyl)amino]-14-methyl-14-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-[(4-hydroxyphenyl)amino]-14-methyl-14-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the hydroxyphenyl group through electrophilic aromatic substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

16-[(4-hydroxyphenyl)amino]-14-methyl-14-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

16-[(4-hydroxyphenyl)amino]-14-methyl-14-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 16-[(4-hydroxyphenyl)amino]-14-methyl-14-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The compound’s unique structure allows it to modulate specific pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-[(4-hydroxyphenyl)amino]-14-methyl-14-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione stands out due to its complex tetracyclic structure and the presence of a hydroxyphenyl group, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

16-(4-hydroxyanilino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3/c1-25-18-8-4-7-17-19(18)20(15-5-2-3-6-16(15)22(17)27)21(23(25)28)24-13-9-11-14(26)12-10-13/h2-12,24,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXWGRMKCNKBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC3=C2C(=C(C1=O)NC4=CC=C(C=C4)O)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.